Cas no 108887-47-4 (2''-O-(4-Hydroxy-3-methoxycinnamoyl)-3-O-beta-D-Glucopyranosyloxy-4',5,7-trihydroxyflavone)

2''-O-(4-Hydroxy-3-methoxycinnamoyl)-3-O-beta-D-Glucopyranosyloxy-4',5,7-trihydroxyflavone structure
108887-47-4 structure
Product Name:2''-O-(4-Hydroxy-3-methoxycinnamoyl)-3-O-beta-D-Glucopyranosyloxy-4',5,7-trihydroxyflavone
CAS-nummer:108887-47-4
MF:C43H48O24
MW:948.826835632324
CID:2001118
PubChem ID:21626414
Update Time:2025-04-21

2''-O-(4-Hydroxy-3-methoxycinnamoyl)-3-O-beta-D-Glucopyranosyloxy-4',5,7-trihydroxyflavone Chemische en fysische eigenschappen

Naam en identificatie

    • 2''-O-(4-Hydroxy-3-methoxycinnamoyl)-3-O-beta-D-Glucopyranosyloxy-4',5,7-trihydroxyflavone
    • CHEMBL2206207
    • 108887-47-4
    • 7-(beta-D-Glucopyranosyloxy)-2-[4-(beta-D-glucopyranosyloxy)phenyl]-5-hydroxy-3-[[2-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one
    • DTXSID601098765
    • 7-(I(2)-D-Glucopyranosyloxy)-2-[4-(I(2)-D-glucopyranosyloxy)phenyl]-5-hydroxy-3-[[2-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-I(2)-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one
    • Inchi: 1S/C43H48O24/c1-59-22-10-16(2-8-20(22)47)3-9-27(49)66-40-35(56)31(52)26(15-46)65-43(40)67-39-32(53)28-21(48)11-19(61-42-37(58)34(55)30(51)25(14-45)64-42)12-23(28)62-38(39)17-4-6-18(7-5-17)60-41-36(57)33(54)29(50)24(13-44)63-41/h2-12,24-26,29-31,33-37,40-48,50-52,54-58H,13-15H2,1H3/b9-3+/t24-,25-,26-,29-,30-,31-,33+,34+,35+,36-,37-,40-,41-,42-,43+/m1/s1
    • InChI-sleutel: XDQCEAKLWIPMLQ-NGCLWCRHSA-N
    • LACHT: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)OC(/C=C/C1C=CC(=C(C=1)OC)O)=O)OC1C(C2C(=CC(=CC=2OC=1C1C=CC(=CC=1)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O)=O

Berekende eigenschappen

  • Exacte massa: 948.25355239g/mol
  • Monoisotopische massa: 948.25355239g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 13
  • Aantal waterstofbondacceptatoren: 24
  • Zware atoomtelling: 67
  • Aantal draaibare bindingen: 15
  • Complexiteit: 1710
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 15
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.6
  • Topologisch pooloppervlak: 380Ų
Aanbevolen leveranciers
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.